molecular formula C17H26N2O3 B5627797 2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5627797
M. Wt: 306.4 g/mol
InChI Key: IJDVLHBQPSMWAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one, typically involves key steps such as Michael addition reactions. For instance, Hanbiao Yang et al. (2008) described a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficiency of Michael addition of lithium enolate to tetrasubstituted olefin acceptors (Hanbiao Yang, Lin Xiao-fa, F. Padilla, & D. Rotstein, 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by spiro-heterocyclic frameworks that often exhibit interesting conformational properties. Studies like those conducted by M. Islam et al. (2017) have utilized NMR and X-ray crystallography to elucidate the structures of these compounds, revealing that such spirocycles often prefer a chair conformation, with significant intermolecular interactions driving crystal packing (M. Islam, A. Barakat, A. Al-Majid, H. Ghabbour, H. Fun, & M. R. Siddiqui, 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions often involve electrophilic and nucleophilic sites present in the molecule, facilitating the formation of complex structures. The work by Jens Cordes et al. (2013) on 1,7-diazaspiro[5.5]undecane exemplifies the reactivity of such compounds with electrophiles, leading to diverse spirocyclic adducts (Jens Cordes, Philip R. D. Murray, Andrew J. P. White, & A. Barrett, 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups and the spirocyclic framework. K. Aggarwal and J. Khurana (2015) have conducted photophysical studies on diazaspiro compounds, indicating how the molecular structure affects properties like solvatochromism and fluorescence quantum yield (K. Aggarwal & J. Khurana, 2015).

properties

IUPAC Name

9-(oxolane-2-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-9-19-13-17(6-5-15(19)20)7-10-18(11-8-17)16(21)14-4-3-12-22-14/h2,14H,1,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDVLHBQPSMWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

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